2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide
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Overview
Description
“2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” is a compound that has been studied for its potential applications in various fields. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyridine derivative with a thiazole derivative. For instance, a study describes the synthesis of a related compound through the coordination reaction of K2PtCl4 with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid . Another study describes the synthesis of a series of compounds formed by the linkage of -C(O)NH with pyridine and thiazole moieties .Molecular Structure Analysis
The molecular structure of “2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” can be inferred from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carbohydrazide group (a functional group consisting of a carbonyl group (C=O) attached to a hydrazide group (NH-NH2)) .Scientific Research Applications
Antibacterial and DNA Binding Properties
One notable application of 2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide derivatives is in the field of antibacterial research. A study by Kamat, Santosh, and Nayak (2019) found that these compounds, specifically a derivative named 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, showed promising antibacterial activity against various bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds demonstrated an affinity towards DNA double helix, suggesting potential applications in gene therapy or as a tool in molecular biology (Kamat, Santosh, & Nayak, 2019).
Corrosion Inhibition
The use of 2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide derivatives in corrosion inhibition has been extensively studied. For instance, Salman et al. (2019) synthesized a derivative called 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide, which showed high efficiency in inhibiting mild steel corrosion in hydrochloric acid environments. This compound's effectiveness was attributed to its ability to adsorb physically onto the steel surface, offering a protective barrier against corrosion (Salman et al., 2019).
Antifungal Activities
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide derivatives have also been investigated for their antifungal properties. Göktaş et al. (2014) synthesized a range of compounds including N'-(3-substituted-4-oxo-1,3-thiazolidin-2-ylidene)imidazo[1,2-a]pyridine-2-carbohydrazides. These compounds were tested against various fungal strains, such as Microsporum gypseum and Candida albicans, showing moderate antifungal activity. Some derivatives exhibited high activity against specific strains, indicating their potential use in antifungal treatments (Göktaş et al., 2014).
Anticancer Potential
The synthesis of novel compounds from 2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide has also led to the development of potential anticancer agents. A study by Ivasechko et al. (2022) reported the creation of pyridine-thiazole hybrid molecules. These compounds showed high antiproliferative activity against various cancer cell lines, including those derived from colon, breast, lung cancers, and leukemia. Notably, some compounds displayed selectivity towards cancer cells, suggesting their potential as targeted anticancer therapies (Ivasechko et al., 2022).
Future Directions
The future directions for the study of “2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” could involve further exploration of its potential applications in various fields, such as medicine and materials science. For instance, a study suggests that a new class of compounds formed by the linkage of -C(O)NH with pyridine and thiazole moieties could be developed as effective antimicrobial and anti-inflammatory agents .
properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-13-8(14)7-5-15-9(12-7)6-2-1-3-11-4-6/h1-5H,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDRYCHGNGHZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide |
Citations
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